N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide
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Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C12H9Cl3N2OS and its molecular weight is 335.63. The purity is usually 95%.
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Scientific Research Applications
Structural and Crystallographic Analysis
- Crystal Structure Examination : Research by Saravanan et al. (2016) on a related acetamide compound highlights the intermolecular interactions and molecular orientation in crystals, emphasizing the importance of structural analysis in understanding compound properties Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S. (2016).
Synthesis and Chemical Reactivity
- Synthesis of Derivatives : The synthesis of novel derivatives involving thiazol and acetamide groups is a significant area of research. For example, Yu et al. (2014) described the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, showcasing a method for creating potentially bioactive molecules Yu, P., Hu, J., Wan, R., Li, X., Zheng, S., & Xu, Y. (2014).
Biological Activities and Applications
- Anticancer Activity Evaluation : Research into the anticancer properties of thiazole and acetamide derivatives is another critical application. Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and evaluated their anticancer activities, highlighting the potential of these compounds in cancer research Duran, M., & Demirayak, Ş. (2012).
Chemical Reactivity and Stability Studies
- Metabolic Stability and Reactivity : The metabolic stability and reactivity of chloroacetamide herbicides and their derivatives, including those structurally related to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide, have been studied to understand their behavior in biological systems. Coleman et al. (2000) discussed the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and stability of these compounds Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000).
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-7(18)17(12-16-8(5-13)6-19-12)9-2-3-10(14)11(15)4-9/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPYRHPTKZYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)C2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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